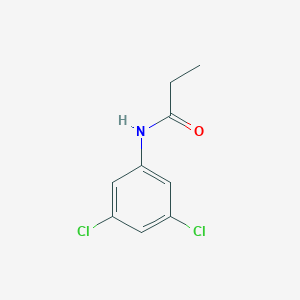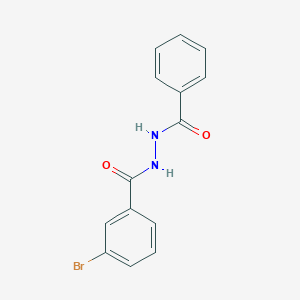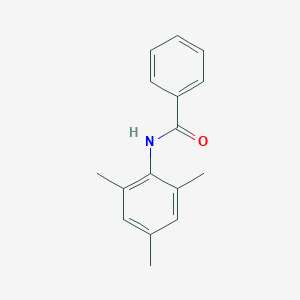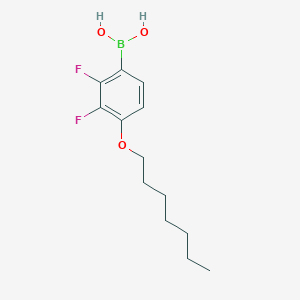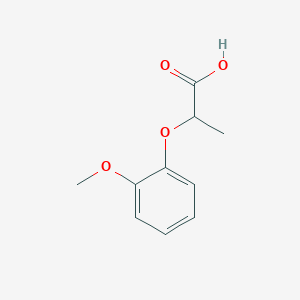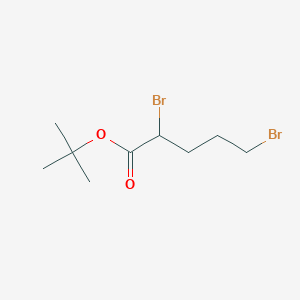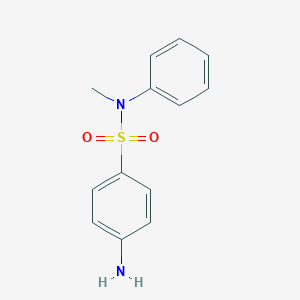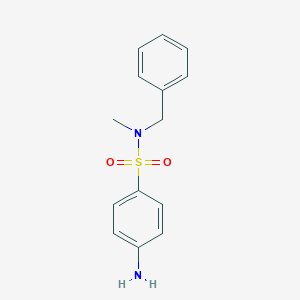
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Overview
Description
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (4-BMF-BP) is a synthetic organic compound that is widely used in various scientific and industrial applications. It is a brominated aromatic compound that is a derivative of biphenyl and is used as a building block for the synthesis of other compounds. 4-BMF-BP is also used to study the mechanism of action of various drugs, as well as for the development of new drugs. In addition, it is also used in the synthesis of pharmaceuticals, food additives, and other industrial products.
Scientific Research Applications
Synthesis and Materials Science
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a key intermediate in various synthetic processes. One such process is the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis involves the diazotization of 2-fluoro-4-bromoaniline, highlighting the compound's role in producing medically relevant chemicals (Qiu, Gu, Zhang, & Xu, 2009).
Another application is found in the domain of liquid crystal technology. Compounds derived from biphenyl, such as those incorporating a 4,4′-biphenyl unit linked at the 4 position to a linear fluorinated chain, have been developed to exhibit smectic enantiotropic behavior, useful in creating stable liquid crystal displays (Givenchy, Guittard, Géribaldi, & Cambon, 1999).
Catalysis and Chemical Reactions
The compound is also relevant in catalysis, particularly in benzylic C-H fluorination, a method used for synthesizing fluoromethylarenes. These are crucial in mimicking oxygen in molecules like nucleotides and phosphate esters. Silver particles supported on metal oxide have been shown to act as efficient catalysts in this process, using 4-methylbiphenyl to yield 4-(fluoromethyl)-1,1′-biphenyl, demonstrating the versatility of biphenyl derivatives in chemical synthesis (Kita, Shigetani, Kamata, & Hara, 2019).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have been used for the identification of hydroxyhalobiphenyls by gas chromatography mass spectrometry. This method has been valuable in analyzing metabolites in biological systems, illustrating the compound's utility in bioanalytical contexts (Tulp, Olie, & Hutzinger, 1977).
Mechanism of Action
Target of Action
The compound “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in the SM coupling .
Mode of Action
In the SM coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are essential in the creation of complex organic molecules .
Result of Action
The primary result of the action of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The efficacy and stability of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively under a wide range of conditions. Certain factors, such as the presence of water or oxygen, can potentially interfere with the reaction and reduce the efficacy of the compound .
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596926 | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-57-2 | |
| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

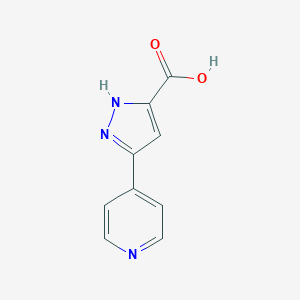
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

